molecular formula C8H7BrN2O4S B14791117 6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B14791117
M. Wt: 307.12 g/mol
InChI Key: UEJAFLKWOIHDJY-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a bromine atom, a methoxy group, and a thiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one, followed by oxidation to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of bromine or bromine-containing reagents and oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups present in the compound.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the dioxide functionality.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its bromine and methoxy groups, along with the thiadiazine ring, make it a versatile compound for various applications.

Properties

Molecular Formula

C8H7BrN2O4S

Molecular Weight

307.12 g/mol

IUPAC Name

6-bromo-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C8H7BrN2O4S/c1-15-7-4(9)2-3-5-6(7)10-8(12)11-16(5,13)14/h2-3H,1H3,(H2,10,11,12)

InChI Key

UEJAFLKWOIHDJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)NS2(=O)=O)Br

Origin of Product

United States

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